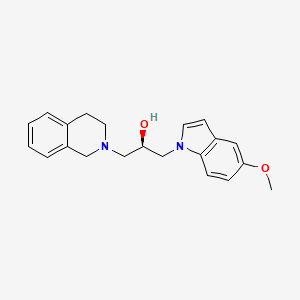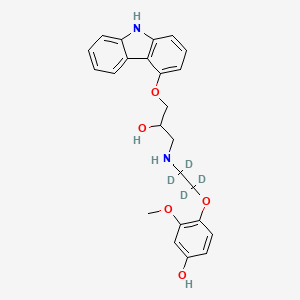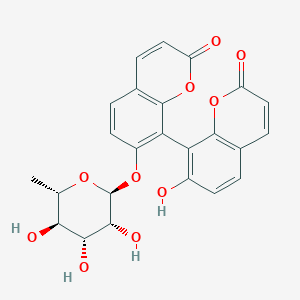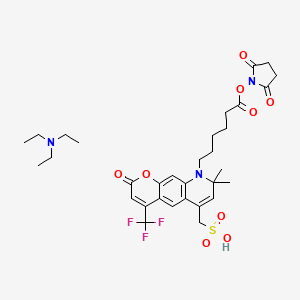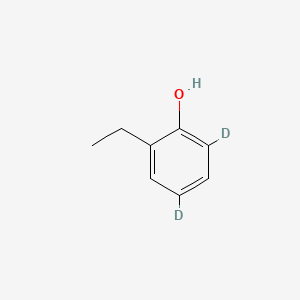
7-O-Methylaloesinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Methylaloesinol is a C-glycosyl chromone compound isolated from the leaf exudate of Aloe capensis. It is identified as 8-C-β-D-glucopyranosyl β-2-[2-®-hydroxypropyl]-7-methoxy-5-methyl-4H-1-benzopyran-4-one . This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
準備方法
7-O-Methylaloesinol can be isolated from the leaf exudate of Aloe capensis through a series of extraction and chromatographic techniques. The dried leaf exudate is dissolved in water and extracted with ethyl acetate. The aqueous layer is further extracted with water-saturated n-butanol. The butanol layer is then concentrated and subjected to column chromatography on silica gel using chloroform/methanol as the eluent .
化学反応の分析
7-O-Methylaloesinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
7-O-Methylaloesinol has been studied for its significant inhibitory effects against TNF-α-induced NF-κB transcriptional activity, with an IC50 value of 29.07 μM . This makes it a potential candidate for research in anti-inflammatory and anti-cancer therapies. Additionally, its role in modulating biochemical and molecular pathways has been explored in various scientific studies .
作用機序
The mechanism of action of 7-O-Methylaloesinol involves the inhibition of NF-κB transcriptional activity. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound can potentially reduce inflammation and inhibit cancer cell proliferation .
類似化合物との比較
7-O-Methylaloesinol is unique due to its specific glycosylation pattern and chromone structure. Similar compounds include other C-glycosyl chromones like aloesin and neoaloesin A, which are also isolated from Aloe species . These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns.
特性
分子式 |
C20H26O9 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C20H26O9/c1-8-4-12(27-3)15(20-18(26)17(25)16(24)13(7-21)29-20)19-14(8)11(23)6-10(28-19)5-9(2)22/h4,6,9,13,16-18,20-22,24-26H,5,7H2,1-3H3/t9-,13-,16-,17+,18-,20+/m1/s1 |
InChIキー |
RNWHJIWNYIOZFG-BEDFBCNSSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


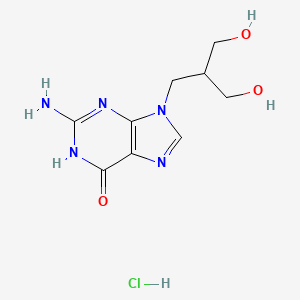
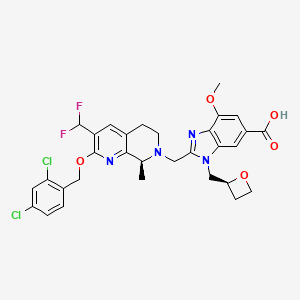
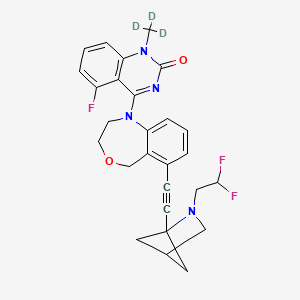
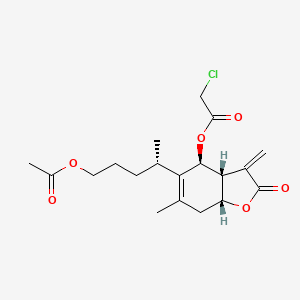
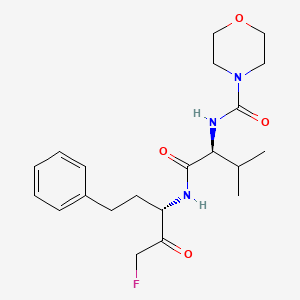


![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
